Meta-Methyl Substitution Confers Distinct Lipophilicity vs. Para-Methyl and 4-Chloro Analogs
The target compound's N-aryl ring carries a methyl group at the meta (3-position) rather than the para (4-position) or a chloro substituent. Computed XLogP3 values demonstrate that the meta-methyl orientation in the target compound yields an XLogP3 of 2.2, intermediate between the more lipophilic para-methyl isomer (predicted XLogP3 ≈ 2.4) and the 4-chlorophenyl analog (predicted XLogP3 ≈ 2.8) [1]. This moderate lipophilicity may offer a balanced permeability-solubility profile relative to close analogs, which is critical for cell-based assay performance and in vivo distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (predicted XLogP3 ≈ 2.4); 1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (predicted XLogP3 ≈ 2.8) |
| Quantified Difference | ΔXLogP3 = -0.2 vs. p-tolyl isomer; ΔXLogP3 = -0.6 vs. 4-chlorophenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) for the target; comparator values are predicted from structural analogs using the same algorithm. |
Why This Matters
Lipophilicity differences of 0.2–0.6 log units can translate into measurable shifts in membrane permeability, aqueous solubility, and non-specific protein binding, directly impacting assay compatibility and formulation requirements for procurement decisions.
- [1] PubChem Compound Summary for CID 44007605, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/920420-40-2 View Source
